REACTION_CXSMILES
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[O:1]=[C:2]1[CH2:7][CH:6]2[CH2:8][CH2:9][CH:3]1[CH2:4][CH:5]2C(O)=O.CC[N:15]([CH2:18]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[C:37]([O:41][C:18](=[O:27])[NH:15][CH:5]1[CH2:4][CH:3]2[CH2:9][CH2:8][CH:6]1[CH2:7][C:2]2=[O:1])([CH3:40])([CH3:39])[CH3:38]
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Name
|
|
Quantity
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314 g
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Type
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reactant
|
Smiles
|
O=C1C2CC(C(C1)CC2)C(=O)O
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Name
|
|
Quantity
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289 mL
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Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
405 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
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1.8 L
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Type
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reactant
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Smiles
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C(C)(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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17 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was kept below 21° C
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Type
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ADDITION
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Details
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After addition
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Type
|
ADDITION
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Details
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was added in a dropwise fashion over 45 minutes while nitrogen gas evolves
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Duration
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45 min
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Type
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ADDITION
|
Details
|
After addition the reaction mixture
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Type
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TEMPERATURE
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Details
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was heated to 40° C. with a waterbath overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 5½ hours after which the mixture
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Type
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CONCENTRATION
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Details
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was concentrated to ˜1.5 L at 55° C
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with tert-butyl methyl ether (4×500 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with water (500 mL), 1M sodium hydroxide solution (500 mL) and water (500 mL)
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Type
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EXTRACTION
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Details
|
The combined aqueous layers were extracted with diethyl ether (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1C2CC(C(C1)CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.17 mol | |
AMOUNT: MASS | 279 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |